molecular formula C8H6ClFINO B2401408 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide CAS No. 1257262-44-4

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide

Cat. No.: B2401408
CAS No.: 1257262-44-4
M. Wt: 313.49
InChI Key: IROSPMSECBCNHJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is a halogen-rich organic compound proposed for use as a key synthetic intermediate in chemical and pharmaceutical research. Its molecular structure, featuring chloro, fluoro, and iodo substituents, makes it a potentially versatile building block for constructing more complex molecules, particularly in medicinal chemistry. The reactive chloroacetamide group is known to facilitate nucleophilic substitution reactions, allowing for the attachment of various heterocycles and other pharmacophores. This is demonstrated in related compounds, where similar 2-chloro-N-(aryl)acetamide structures have been used to synthesize novel derivatives of 5-fluorouracil for biological activity testing against cancer cell lines such as Hela, HT-29, and MCF-7 . As a multi-halogenated aniline derivative, this compound is expected to be of significant value in structure-activity relationship (SAR) studies and in the development of new chemical entities for research purposes. The physical properties of similar compounds, such as 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, suggest this analog may also have a high boiling point (estimated over 300°C) and low water solubility, typical of this class . This product is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as related acetamide compounds are classified as irritants to the skin, eyes, and respiratory system .

Properties

IUPAC Name

2-chloro-N-(4-fluoro-2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFINO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSPMSECBCNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoro-2-iodoaniline+chloroacetyl chlorideThis compound\text{4-fluoro-2-iodoaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-fluoro-2-iodoaniline+chloroacetyl chloride→this compound

Chemical Reactions Analysis

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide serves as a valuable building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, making it an important intermediate for the development of more complex organic molecules.

Biology

In biochemical studies, this compound is utilized to investigate the effects of halogenated acetamides on biological systems. It can act as a probe for studying enzyme interactions and protein modifications, providing insights into biochemical pathways.

Medicine

While not used directly as a therapeutic agent, the derivatives of this compound are being explored for their potential in drug development. Research indicates that it may have applications in treating viral infections and cancer.

Research has highlighted several biological activities associated with this compound:

  • Antiviral Activity : Preliminary studies suggest efficacy against influenza A virus, with an IC50 value around 3.3 μM, indicating moderate antiviral properties.
  • Anticancer Potential : The compound has shown significant cytotoxic effects against various cancer cell lines, notably breast cancer cells (MCF-7), with IC50 values indicating potent activity.
  • Neuroinflammation Studies : Binding affinity studies have demonstrated potential applications in imaging and treatment strategies for neurodegenerative diseases due to its interaction with translocator protein (TSPO).

Case Study 1: Antiviral Efficacy

In laboratory settings, this compound was tested against H1N1 influenza virus. The results indicated a significant reduction in viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Inhibition

Experiments conducted on various cancer cell lines revealed that doses ranging from 1 μM to 10 μM effectively inhibited cell viability and induced apoptosis over a 48-hour period.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its halogenated structure suggests that it may interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : Chloroacetamide derivatives are frequently synthesized via nucleophilic acyl substitution, with reaction conditions tailored to substituent reactivity (e.g., azido group requires milder conditions to avoid decomposition) .
Crystallographic and Structural Insights

Crystal structures of related compounds reveal intramolecular hydrogen bonding and packing patterns:

  • 2-Chloro-N-(4-fluorophenyl)acetamide : Exhibits an intramolecular C–H···O interaction and intermolecular N–H···O hydrogen bonds, forming infinite chains along the c-axis .
  • 2-Chloro-N-(4-chlorophenyl)acetamide : Similar N–H···O hydrogen bonding stabilizes molecular chains .
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide : Dihedral angles between acetamide and aryl groups range from 10.8° to 85.8°, influencing conformational flexibility .

Substituent-Activity Relationships :

  • Bulkier Substituents : Iodo groups may hinder binding in sterically sensitive targets compared to smaller halogens.

Biological Activity

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, with the CAS number 1257262-44-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group, a fluoro group, and an iodo group attached to a phenyl ring. The molecular formula is C8H7ClFNOC_8H_7ClFNO, which suggests that it may exhibit unique reactivity due to the presence of halogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzyme active sites, mimicking natural substrates and inhibiting enzymatic activity.
  • Receptor Modulation : Its structural similarity to natural ligands allows it to engage with various receptors, potentially modulating their functions.
  • Influence on Molecular Pathways : The reactive groups in the compound can influence multiple biochemical pathways, contributing to its pharmacological effects.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Antiviral Activity : Preliminary investigations indicate that this compound may exhibit antiviral properties against strains of influenza A virus. In vitro studies reported an IC50 value around 3.3 μM, suggesting moderate efficacy against viral replication .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in assays against breast cancer cells, with IC50 values indicating potent activity .
  • Neuroinflammation Studies : In research focused on neuroinflammation, the compound's ability to bind to translocator protein (TSPO) was assessed. Binding affinity studies showed promising results, indicating potential applications in imaging and treatment strategies for neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against H1N1 influenza virus. The study aimed to determine its effect on viral replication. Results indicated that the compound significantly reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). Doses ranging from 1 μM to 10 μM were administered over a period of 48 hours. The results showed that at higher concentrations, the compound effectively inhibited cell viability and induced apoptosis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntiviralH1N1 Influenza A Virus3.3
AnticancerMCF-7 Breast Cancer CellsVaries
NeuroinflammationTSPO BindingHigh Affinity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluoro-2-iodoaniline with chloroacetyl chloride in dichloromethane at 273 K, followed by triethylamine-mediated deprotonation (similar to methods in ). Key parameters include:

  • Temperature control (e.g., maintaining 273 K to prevent side reactions).
  • Stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride).
  • Purification : Extraction with dichloromethane and recrystallization from toluene.
    Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity during crystallization.

Q. How is the molecular structure of this compound characterized, and what key interactions stabilize its crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings from analogous compounds (e.g., ) include:

  • Intramolecular C–H···O interactions forming six-membered rings (Fig. 1 in ).
  • Intermolecular N–H···O hydrogen bonds creating infinite chains along the crystallographic axis (Table 1 in ).
  • Dihedral angles between aromatic and acetamide groups (e.g., 10.8°–85.8° in related structures).
    Crystal packing is further stabilized by van der Waals forces and halogen (I/F) interactions.

Q. What spectroscopic techniques are used to validate the purity and identity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at ~168 ppm).
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+ for C8_8H6_6ClFINO2_2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the ground-state structure.
  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., chloroacetamide carbon).
  • Transition State Analysis : Calculate activation barriers for substitution at the chloro group.
    Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles).

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding hydrogen bonding in this compound?

  • Methodological Answer :

  • Cross-Validation : Compare SC-XRD hydrogen bond lengths (e.g., N–H···O = 2.02 Å) with DFT-calculated values.
  • Dynamic Effects : Perform molecular dynamics simulations to account for temperature-dependent conformational changes.
  • Neutron Diffraction : Resolve ambiguities in H-atom positions (if accessible).

Q. How does the introduction of iodine at the 2-position influence the compound’s electronic properties compared to chloro or fluoro analogs?

  • Methodological Answer :

  • Hammett Constants : Compare σpara_para values (I: +0.18, Cl: +0.23, F: +0.06) to assess electronic effects.
  • Cyclic Voltammetry : Measure redox potentials to evaluate iodine’s electron-withdrawing impact.
  • UV-Vis Spectroscopy : Monitor shifts in λmax_{max} due to heavy atom effects .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) using analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace iodine with Br, Cl, or NO2_2 (see for protocols).
  • Biological Assays : Test analogs for activity (e.g., enzyme inhibition) and correlate with substituent electronic parameters.
  • Crystallographic Database Mining : Use CSD/PDB entries to identify structural motifs linked to activity.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrogen bond geometries for similar acetamide derivatives?

  • Methodological Answer :

  • Statistical Analysis : Compile bond lengths/angles from multiple studies (e.g., ) and calculate mean ± SD.
  • Crystallographic Refinement : Re-examine diffraction data for thermal motion artifacts (e.g., ADPs in ).
  • Temperature Effects : Repeat SC-XRD experiments at varying temperatures (e.g., 100 K vs. 293 K).

Tables for Key Parameters

Parameter Value Source
N–H···O Hydrogen Bond2.02 Å, 158°
C–H···O Intramolecular2.38 Å, 123°
Dihedral Angle (Acetamide)10.8°–85.8°
Melting Point427 K (for related compound)

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